[(2-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine
Description
(2-Bromo-3-fluorophenyl)methylamine is a substituted benzylamine derivative featuring a bromo (Br) and fluoro (F) substituent on the phenyl ring at positions 2 and 3, respectively, and a 2-methylpropyl (isobutyl) group attached to the amine nitrogen.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-4-3-5-10(13)11(9)12/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVDMUMRQWYFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-3-fluorobenzyl Bromide
The brominated benzyl precursor is synthesized via electrophilic aromatic substitution. For example, 3-fluorotoluene undergoes nitration and bromination to yield 2-bromo-3-fluorobenzyl bromide (Figure 1). Key steps include:
Amine Coupling
The benzyl bromide reacts with 2-methylpropylamine under basic conditions:
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Conditions : Dichloromethane (DCM) or acetonitrile, potassium carbonate (K₂CO₃), 60°C, 12–24 h.
-
Yield : ~70–85% after purification via silica gel chromatography.
Mechanism : SN2 nucleophilic substitution, where the amine attacks the benzyl carbon, displacing bromide.
Reductive Amination of 2-Bromo-3-fluorobenzaldehyde
Aldehyde Synthesis
2-Bromo-3-fluorobenzaldehyde is prepared via oxidation of the corresponding alcohol or directed ortho-metalation.
Reductive Amination
The aldehyde reacts with 2-methylpropylamine in the presence of a reducing agent:
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Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) or hydrogen gas (H₂) with palladium catalysts.
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Conditions : Tetrahydrofuran (THF), room temperature, 6–12 h.
Buchwald-Hartwig Amination
This method couples 2-bromo-3-fluorobenzene derivatives with pre-formed amines via palladium catalysis:
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Base : Cs₂CO₃ or KOtBu.
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Conditions : Toluene, 100°C, 24 h.
Limitation : Requires pre-functionalized aryl halides and tolerates limited steric bulk.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Direct Alkylation | 2-Bromo-3-fluorobenzyl bromide | DCM, K₂CO₃, 60°C | 70–85% | High yield, scalable |
| Reductive Amination | NaBH(OAc)₃, 2-methylpropylamine | THF, rt | 60–75% | Mild conditions |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C | 50–65% | Versatile for complex amines |
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Key Synthetic Routes
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Reductive Amination | 2-Bromo-3-fluorobenzaldehyde + 2-methylpropylamine + reducing agent | Formation of (2-Bromo-3-fluorophenyl)methylamine |
| 2. Nucleophilic Substitution | Sodium methoxide or potassium tert-butoxide in DMSO | Substituted phenylmethylamines |
| 3. Oxidation | Potassium permanganate or chromium trioxide | Imines or nitriles |
| 4. Reduction | Lithium aluminum hydride or sodium borohydride | Secondary or tertiary amines |
Chemistry
(2-Bromo-3-fluorophenyl)methylamine is widely used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic transformations, making it a valuable building block in chemical synthesis.
Research has indicated that this compound may exhibit potential biological activities, including antimicrobial and anticancer properties. The halogenated structure can influence its interaction with biological targets such as enzymes and receptors, potentially modulating their activity.
Pharmaceutical Development
In medicinal chemistry, (2-Bromo-3-fluorophenyl)methylamine is explored as a lead compound for developing new pharmaceuticals. Its unique chemical properties may lead to novel drug candidates that target specific diseases or conditions.
Industrial Applications
The compound is also utilized in producing specialty chemicals and materials, including polymers and advanced materials. Its versatility in chemical reactions makes it suitable for various industrial applications beyond pharmaceuticals.
Case Studies
Several studies have documented the applications of (2-Bromo-3-fluorophenyl)methylamine:
- Antimicrobial Activity : A study investigated the compound's efficacy against various bacterial strains, demonstrating promising results that warrant further exploration for potential therapeutic uses.
- Cancer Research : Research focused on the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Synthesis of Novel Compounds : Multiple studies have reported successful syntheses of new derivatives based on (2-Bromo-3-fluorophenyl)methylamine, showcasing its utility as a precursor in drug discovery.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various receptors or enzymes, thereby modulating biological pathways.
Comparison with Similar Compounds
Key Structural Features :
- Aromatic Core : A bromo-fluoro-substituted phenyl ring introduces steric bulk and electronic effects (electron-withdrawing Br and F substituents).
- Amine Group : The 2-methylpropyl chain likely enhances lipophilicity compared to smaller alkyl groups.
- Potential Applications: Based on similar compounds (e.g., ), it may serve as a molecular building block in pharmaceuticals, agrochemicals, or materials science.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key differences between (2-Bromo-3-fluorophenyl)methylamine and structurally related amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Key Electronic Effects |
|---|---|---|---|---|
| (2-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₄BrFN | ~257.15 | Br (2), F (3) | Strong electron-withdrawing (Br, F) |
| (2-Methylpropyl)([3-(trifluoromethyl)phenyl]methyl)amine | C₁₂H₁₆F₃N | 255.26 | CF₃ (3) | Very strong electron-withdrawing (CF₃) |
| (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine | C₁₄H₂₃NO₃ | 253.34 | OMe (2,4,5) | Electron-donating (OMe) |
| Methyl(2-methylpropyl)amine | C₅H₁₃N | 87.17 | None (non-aromatic) | N/A |
Key Observations :
- Electronic Effects : The bromo-fluoro substituents in the target compound create a highly electron-deficient aromatic system compared to methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogs. This affects reactivity in electrophilic substitution or coupling reactions.
Stability :
- Methyl(2-methylpropyl)amine is stable under cool, ventilated storage , but the bromo-fluoro-phenyl group in the target compound may introduce sensitivity to light or moisture. Analogous halogenated amines often require inert atmospheres or desiccants for long-term storage.
Biological Activity
(2-Bromo-3-fluorophenyl)methylamine is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant case studies.
- Molecular Formula : C11H15BrFN
- Molecular Weight : 260.16 g/mol
- CAS Number : 1518543-63-9
The compound features a bromo and fluorine substitution on the phenyl ring, which can significantly influence its reactivity and biological interactions.
The biological activity of (2-Bromo-3-fluorophenyl)methylamine is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The halogenated structure enhances its lipophilicity, facilitating membrane permeability and intracellular access.
- Enzyme Interaction : The compound may modulate enzyme activity by acting as a competitive or non-competitive inhibitor, depending on the specific enzyme involved.
- Receptor Binding : It could also interact with neurotransmitter receptors, potentially influencing neurological pathways.
Medicinal Chemistry
Recent studies have explored the use of (2-Bromo-3-fluorophenyl)methylamine as a scaffold for developing new pharmaceuticals. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity.
Case Studies
Comparative Analysis with Similar Compounds
To understand the unique properties of (2-Bromo-3-fluorophenyl)methylamine, a comparison with other halogenated phenylamines is essential:
Research Findings
Recent research has highlighted several key findings regarding the biological activity of (2-Bromo-3-fluorophenyl)methylamine:
- Cellular Uptake : Studies suggest that the presence of bromine and fluorine enhances cellular uptake compared to non-halogenated analogs.
- Toxicity Profiles : Preliminary toxicity assessments indicate that while some halogenated amines can be cytotoxic at high concentrations, (2-Bromo-3-fluorophenyl)methylamine shows a favorable safety profile in vitro .
Q & A
Basic: What are the recommended synthesis routes for (2-Bromo-3-fluorophenyl)methylamine, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of (2-Bromo-3-fluorophenyl)methylamine can be approached via reductive amination or nucleophilic substitution. For example, reacting 2-bromo-3-fluorobenzyl bromide with 2-methylpropylamine under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Optimization involves:
- Temperature Control: Maintain 40–60°C to balance reaction rate and byproduct formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve efficiency 20.
【傅说有机会22】胺的合成02:07
Monitor progress via TLC or LC-MS, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient).
Basic: What safety protocols should be followed when handling (2-Bromo-3-fluorophenyl)methylamine?
Methodological Answer:
Based on analogous amines (e.g., methyl(2-methylpropyl)amine):
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
- Ventilation: Conduct reactions in a BS-compliant fume hood to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and acids .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during characterization?
Methodological Answer:
Discrepancies between theoretical and observed data may arise from impurities, tautomerism, or solvent effects. Strategies include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (exact mass: 323.0606 Da) to rule out adducts or contaminants .
- 2D NMR (COSY, HSQC): Resolve overlapping signals; compare with analogous compounds (e.g., δ ~77 ppm for quaternary carbons in oxazoline derivatives ).
- Computational Validation: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Advanced: What methods are recommended for determining the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is ideal. Steps include:
- Crystallization: Use slow vapor diffusion (e.g., ether into dichloromethane solution).
- Data Collection: Employ a synchrotron or Mo-Kα source (λ = 0.71073 Å) for high-resolution data .
- Refinement: Use SHELXL for structure solution and refinement. Validate with R-factor (<5%) and CheckCIF .
Basic: How can the purity of (2-Bromo-3-fluorophenyl)methylamine be assessed?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for most studies .
- Elemental Analysis: Compare experimental C, H, N percentages with theoretical values (e.g., C: 52.0%, H: 5.3%, N: 4.3%) .
Advanced: What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Inert Atmosphere: Store under argon or nitrogen to prevent oxidation .
- Additives: Include stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical degradation .
- Lyophilization: For hygroscopic batches, lyophilize and store desiccated at -20°C .
Advanced: How can receptor binding assays assess its pharmacological activity?
Methodological Answer:
- In Vitro Assays: Use radioligand displacement (e.g., ³H-serotonin for 5-HT receptors). Include controls (e.g., ketanserin for 5-HT2A) .
- Dose-Response Curves: Fit data to Hill equations (GraphPad Prism) to calculate IC₅₀ and selectivity ratios .
Basic: What are the known incompatibilities during synthetic scale-up?
Methodological Answer:
Avoid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

